Ethanamine, 2-methoxy-, hydrochloride
Description
The compound "Ethanamine, 2-methoxy-, hydrochloride" (CAS: 64464-07-9) is a hydrochloride salt of a substituted ethanamine derivative. Its molecular formula is C₉H₁₄ClNO₂, with an average molecular weight of 203.666 g/mol and a monoisotopic mass of 203.071306 g/mol . Structurally, it consists of an ethanamine backbone with a 2-methoxyphenoxy substituent, forming 2-(2-methoxyphenoxy)ethanamine hydrochloride. This compound is identified under multiple synonyms, including 2-(2-Methoxyphenoxy)ethylamine hydrochloride and 1-(2-Aminoethoxy)-2-methoxybenzene hydrochloride . Its ChemSpider ID is 2043432, and it is registered under MDL number MFCD01631120 .
Properties
CAS No. |
18600-40-3 |
|---|---|
Molecular Formula |
C3H10ClNO |
Molecular Weight |
111.57 g/mol |
IUPAC Name |
2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C3H9NO.ClH/c1-5-3-2-4;/h2-4H2,1H3;1H |
InChI Key |
JQUFXTGKSYBEPD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethanamine, 2-methoxy-, hydrochloride typically involves the following steps:
Preparation of Benzyl Imine Intermediate: This step involves the reaction of ethanolamine with benzaldehyde to form an aldimine intermediate.
Methylation: The aldimine intermediate is then methylated under alkaline conditions to form N-benzyl alkenyl-2-methoxy ethylamine.
Hydrolysis and Neutralization: The N-benzyl alkenyl-2-methoxy ethylamine is hydrolyzed and neutralized to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves the use of ethylene glycol monomethyl ether and ammonia under high temperature and pressure conditions, typically catalyzed by nickel or alumina . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethanamine, 2-methoxy-, hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with phosphoimidazolide-activated derivatives of nucleosides.
Amide Formation: It reacts with carboxylic acids to form amides.
Aza-Michael Addition: It is used for the chemical modification of α-acrylated cross-linked polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphoimidazolide-activated nucleosides.
Amide Formation: Carboxylic acids are used as reagents.
Aza-Michael Addition: α-Acrylated cross-linked polymers are used as substrates.
Major Products Formed:
Substitution Reactions: Nucleoside derivatives.
Amide Formation: Amides.
Aza-Michael Addition: Modified polymers.
Scientific Research Applications
Chemical Applications
Ethanamine, 2-methoxy-, hydrochloride serves as a crucial reagent in several chemical syntheses:
- Synthesis of Lipid-like Materials : It is used in the production of lipid-like materials for RNA interference (RNAi) therapeutics. This application is significant in developing gene silencing technologies that have potential therapeutic implications in treating various diseases.
- Reactivity and Mechanism : The compound acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Its amino and methoxy functional groups facilitate various chemical transformations, including amide formation with carboxylic acids.
Biological Applications
This compound has notable implications in biological research:
- Chemical Modification of Biomolecules : It is involved in modifying biomolecules and polymers, which can enhance the properties of these substances for research and therapeutic purposes.
- Pharmaceutical Intermediates : The compound is utilized in synthesizing pharmaceutical intermediates and potential therapeutic agents. Its role in drug development underscores its importance in medicinal chemistry.
Medical Applications
In the medical field, this compound has been investigated for its potential therapeutic effects:
- Clinical Case Studies : Research has highlighted the compound's relevance in clinical settings. For instance, studies on related compounds within the phenethylamine class have shown varying effects on human health, emphasizing the need for careful analysis of their pharmacological profiles .
- Therapeutic Potential : The compound exhibits properties similar to selective monoamine oxidase inhibitors, which are explored for their antidepressant and anti-Alzheimer's effects. This connection suggests that Ethanamine derivatives may hold promise for treating neurodegenerative diseases .
Industrial Applications
This compound is also employed in various industrial processes:
- Production of Fine Chemicals : It plays a role in producing fine chemicals and polymers, making it valuable in manufacturing settings where high purity and specific chemical properties are required .
- Stabilizers and Emulsifiers : The compound is used as a stabilizer and emulsifier in various formulations, enhancing product stability and performance .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemistry | Reagent for lipid synthesis | Key in RNAi therapeutics |
| Biology | Modification of biomolecules | Enhances properties for research |
| Medicine | Pharmaceutical intermediates | Potential therapeutic applications |
| Industry | Production of fine chemicals | Used as stabilizers and emulsifiers |
Case Studies
Several case studies highlight the significance of Ethanamine derivatives:
- Clinical Exposure Reports : A case study involving 25I-NBOMe, a related compound, illustrated challenges in detecting new psychoactive substances derived from phenethylamines. This emphasizes the need for improved testing methods when dealing with similar compounds like Ethanamine derivatives .
- Therapeutic Research : Studies on selective monoamine oxidase inhibitors have demonstrated potential benefits for treating depression and neurodegenerative disorders. These findings suggest that compounds like Ethanamine may contribute to future therapeutic developments .
Mechanism of Action
The mechanism of action of Ethanamine, 2-methoxy-, hydrochloride involves its reactivity with various functional groups. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In amide formation, it reacts with carboxylic acids to form stable amide bonds. The compound’s reactivity is primarily due to the presence of the amino and methoxy functional groups, which facilitate various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "Ethanamine, 2-methoxy-, hydrochloride" with structurally or functionally related ethanamine derivatives, focusing on molecular features, interactions, and applications.
Key Structural and Functional Differences:
Substituent Effects on Bioactivity: Tryptamine hydrochloride (indole-substituted) exhibits anti-plasmodial activity by targeting HSP90, forming hydrogen bonds with GLU527 and TYR604 . In contrast, the 2-methoxyphenoxy group in the target compound lacks direct evidence of similar interactions, though its aromaticity may facilitate π-π stacking in receptor binding. Diphenhydramine hydrochloride’s diphenylmethoxy group enables strong hydrophobic interactions with histamine receptors, making it a potent antihistamine . The target compound’s smaller phenoxy group may limit such broad pharmacological activity.
Lipophilicity and Solubility: The decylthio chain in 2-(Decylthio)ethanamine hydrochloride enhances its surfactant-like properties, enabling biocidal and corrosion-inhibiting effects .
Therapeutic vs. Industrial Applications :
- 2-Methoxyamphetamine hydrochloride is restricted to forensic research due to its weak serotonergic effects , whereas Diphenhydramine hydrochloride is widely used clinically. The target compound’s lack of therapeutic data suggests it is primarily a research chemical.
Synthetic Utility: N-Methylethanamine hydrochloride serves as a simple building block in organic synthesis , while the target compound’s methoxyphenoxy group may require specialized coupling reactions, limiting its synthetic versatility.
Research Findings and Data Analysis
- HSP90 Binding: Tryptamine derivatives (e.g., Compound 1 in ) share hydrogen-bonding patterns (GLU527, TYR604) with HSP90, but the target compound’s phenoxy group may sterically hinder similar interactions .
- Forensic Relevance : 2-Methoxyamphetamine hydrochloride ’s structural similarity to illicit amphetamines underscores its role in forensic analysis , while the target compound lacks such associations.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 2-methoxyethanamine hydrochloride to ensure long-term stability?
- Methodological Answer : Store the compound at -20°C in a tightly sealed, moisture-resistant container. Stability is maintained for ≥5 years under these conditions, as demonstrated in studies of structurally related amphetamine derivatives . Avoid repeated freeze-thaw cycles to prevent degradation.
Q. Which spectroscopic techniques are suitable for characterizing 2-methoxyethanamine hydrochloride?
- Methodological Answer :
- UV/Vis Spectroscopy : Use wavelengths of 220 nm and 272 nm (λmax) for preliminary identification, consistent with methoxy-substituted aromatic analogs .
- Mass Spectrometry : Exact mass analysis (e.g., 201.0920 Da for related compounds) can confirm molecular weight and purity .
- NMR : Employ H and C NMR to resolve the methoxy group position and amine proton environments.
Q. How should researchers safely handle 2-methoxyethanamine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH/MSHA-certified respirators if aerosolization occurs .
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation within 48 hours due to potential delayed toxicity .
Advanced Research Questions
Q. How does the substitution pattern (e.g., ortho vs. para) of the methoxy group influence biological activity in related compounds?
- Methodological Answer : Structural analogs with ortho-methoxy groups exhibit weaker interactions with serotonin transporters in rat brain tissues compared to para/meta derivatives. To validate this:
- Conduct radioligand binding assays using H-serotonin.
- Compare inhibition constants () across substitution patterns, as shown in neurochemical studies .
- Note that steric hindrance from the ortho position may reduce receptor affinity.
Q. How can researchers resolve discrepancies in neurochemical assay results for 2-methoxyethanamine derivatives?
- Methodological Answer :
- Purity Verification : Confirm compound purity (≥98%) via HPLC or LC-MS, as impurities >2% can skew receptor binding data .
- Experimental Controls : Include reference compounds (e.g., para-methoxy analogs) to benchmark assay performance.
- Data Normalization : Adjust for batch-to-batch variability using internal standards (e.g., deuterated analogs) .
Q. What synthetic strategies are effective for introducing methoxy groups into ethanamine derivatives?
- Methodological Answer :
- Electrophilic Substitution : Use methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF) to methoxylate aromatic precursors before amine functionalization .
- Reductive Amination : Couple methoxy-substituted aldehydes with ammonium acetate and NaBHCN to form the amine backbone .
- HCl Salt Formation : Precipitate the hydrochloride salt by bubbling dry HCl gas into the ethanamine solution in diethyl ether .
Q. What are the implications of acute oral toxicity (H302) for in vivo studies involving this compound?
- Methodological Answer :
- Dose Optimization : Start with sub-acute doses (e.g., 10–50 mg/kg in rodents) and monitor for CNS or gastrointestinal effects for 48 hours post-administration .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma and liver microsomes, focusing on demethylation or glucuronidation pathways .
Data Contradiction Analysis
Q. How should conflicting data on receptor binding affinity be addressed in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Assay Reproducibility : Validate results across ≥3 independent experiments with triplicate measurements.
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to compare binding poses of ortho vs. para derivatives and identify steric clashes .
- Cross-Validation : Correlate in vitro binding data with in vivo behavioral assays (e.g., forced swim test for serotonin modulation) .
Safety and Compliance
Q. What disposal protocols are recommended for 2-methoxyethanamine hydrochloride waste?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
